Cas no 7148-07-4 (1-Pyrrolidino-1-cyclopentene)
1-Pyrrolidino-1-cyclopentene structure
1-Pyrrolidino-1-cyclopentene Properties
Names and Identifiers
-
- 1-(Cyclopent-1-en-1-yl)pyrrolidine
- 1-(Cyclopenten-1-yl)pyrrolidine
- 1-(1-Pyrrolidino)cyclopentene
- N-(cyclopent-1-ene-1-yl)pyrrolidine
- 1-Pyrrolidino-1-cyclopentene
- 1-Cyclopentenylpyrrolidine
- 1-(1-Cyclopenten-1-yl)pyrrolidine
- Cyclopentenylpyrrolidine
- Pyrrolidine, 1-(1-cyclopenten-1-yl)-
- 1-Pyrrolidinocyclopentene
- 1-(1-Pyrrolidinyl)-1-cyclopentene
- 1-(1-Pyrrolidinyl)cyclopentene
- 1-(Cyclopent-1'-enyl)pyrrolidine
- N-(1-Cyclopenten-1-yl)pyrrolidine
- KOFSFYBXUYHNJL-UHFFFAOYSA-N
- cyclopent-1-enylpyrrolidine
- NSC29653
- pyrrolidinocyclopentene
- N-cyclopentenylp
- Pyrrolidine,1-(1-cyclopenten-1-yl)-
- 1-Pyrrolidino-1-cyclopentene 98%
- 1-PYRROLIDINE-1-CYCLOPENTENE
- 1-PYRROLIDINO-1-CYCLOPENTENE
- 1-(1-CYCLOPENTEN-1-YL)PYRROLIDINE
- 1-(1-Cyclopentene-1-yl)-pyrrolidine
- Pyrrolidine, 1-cyclopentenyl-
- 1-cyclopent-1-en-1-ylpyrrolidine
- CS-0204415
- NSC 29653
- DTXCID301023802
- NS00044288
- 1-(cyclopenten-1-yl)pyrrolidine
- DB-055530
- 7148-07-4
- N-cyclopentenylpyrrolidine
- F16040
- 1-Pyrrolidino-1-cyclopentene, 98%
- 1-cyclopent-1-enyl-pyrrolidine
- SCHEMBL497532
- GEO-02201
- NSC-29653
- N-(Cyclopent-1-ene-1-yl)pyrrolidine
- AS-47754
- P1001
- AKOS005258383
- 1-(cyclopent-1-en-1-yl)pyrrolidine
- 1-(1-cyclopentenyl)-pyrrolidine
- EINECS 230-463-6
- DTXSID90884356
- MFCD00003162
- N-(1-Cyclopentenyl)pyrrolidine
- FT-0605471
- FT-0605466
- +Expand
-
- MFCD00003162
- KOFSFYBXUYHNJL-UHFFFAOYSA-N
- 1S/C9H15N/c1-2-6-9(5-1)10-7-3-4-8-10/h5H,1-4,6-8H2
- N1(C2=C([H])C([H])([H])C([H])([H])C2([H])[H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
- 109824
Computed Properties
- 137.12000
- 0
- 1
- 1
- 137.12
- 10
- 143
- 0
- 0
- 0
- 0
- 0
- 1
- 2.1
- 0
- 3.2
Experimental Properties
- 2.08790
- 3.24000
- n20/D 1.5155(lit.)
- 93°C/16mmHg(lit.)
- No data available
- 0.1±0.4 mmHg at 25°C
- Fahrenheit: 116.6 ° f < br / > Celsius: 47 ° C < br / >
- Not available
- Not available
- 8.90±0.20(Predicted)
- 0.941 g/mL at 25 °C(lit.)
1-Pyrrolidino-1-cyclopentene Security Information
- GHS02 GHS07
- 3
- 3
- S16-S26-S36/37/39-S37/39
- III
- R10; R20/21/22; R36/37/38
- Xn
- UN 1993 3/PG 3
- H226-H315-H319
- P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- warning
- 0-10°C
- III
- 10-36/37/38
- Warning
- Y
- 3
1-Pyrrolidino-1-cyclopentene Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Pyrrolidino-1-cyclopentene Price
1-Pyrrolidino-1-cyclopentene Related Literature
-
1. Some reactions of phenylsulphine and phenylsulpheneA. Majid Hamid,S. Trippett J. Chem. Soc. C 1968 1612
-
Dmitry N. Kozhevnikov,Valery N. Kozhevnikov,Tatiana V. Nikitina,Vladimir L. Rusinov,Oleg N. Chupakhin,Hans Neunhoeffer Mendeleev Commun. 2002 12 30
-
3. Azafulvenium methides: new extended dipolar systemsOliver B. Sutcliffe,Richard C. Storr,Thomas L. Gilchrist,Paul Rafferty J. Chem. Soc. Perkin Trans. 1 2001 1795
-
4. Heterodiene synthesis. Part XVII. Reactions of 2-oxoindolin-3-ylidene derivatives with enamines: a Michael pathway as an alternative to 1,2- and 1,4-cycloadditionsGianfranco Tacconi,Anna Gamba Invernizzi,Giovanni Desimoni J. Chem. Soc. Perkin Trans. 1 1976 1872
-
5. The kinetic profile of phthalazinium-2-dicyanomethanide 1,3-dipole with 2π-dipolarophiles: U-shaped dipolarophilic activity and classic type II dipole behaviour. Reaction rates and DFT calculationsRichard N. Butler,Anthony G. Coyne,Luke A. Burke J. Chem. Soc. Perkin Trans. 2 2001 1781
-
E. I. G. Brown,D. Leaver,D. M. McKinnon J. Chem. Soc. C 1970 1202
-
7. Synthesis and chemistry of azolenines. Part 16. Preparation of both 3H- and 2H-pyrroles from 2,2-disubstituted 1,4-diketones via the Paal-Knorr reaction, and isolation of intermediate 2-hydroxy-3,4-dihydro-2H-pyrrolesKon-Hung Lui,Michael P. Sammes J. Chem. Soc. Perkin Trans. 1 1990 457
-
éva Bokor,Dóra T. Kecskés,Ferenc Gombás,Alexandra Fehér,Eszter Kardos,Akram Dabian,Zsófia Vonza,Eszter Szennyes,László Somsák New J. Chem. 2023 47 56
-
9. An efficient method for the one-pot construction of the 1H-naphtho[2,3-c]pyran-5,10-dione systemKazuhiro Kobayashi,Masaharu Uchida,Tomokazu Uneda,Keiichi Yoneda,Miyuki Tanmatsu,Osamu Morikawa,Hisatoshi Konishi J. Chem. Soc. Perkin Trans. 1 2001 2977
Recommended suppliers
Amadis Chemical Company Limited
(CAS:7148-07-4)1-Pyrrolidino-1-cyclopentene
99%
100g
682.0